Dihydrouracil-d4
Description
Dihydro Uracil-d4 (5,6-dihydrouracil-d4) is a deuterated derivative of dihydrouracil, a saturated pyrimidine derivative with the molecular formula C₄H₆N₂O₂ . The "-d4" denotes the substitution of four hydrogen atoms with deuterium, typically at non-labile positions to ensure isotopic stability. This compound is critical in pharmacokinetic and metabolic studies, serving as an internal standard in mass spectrometry (MS) and nuclear magnetic resonance (NMR) due to its near-identical chemical behavior to non-deuterated dihydrouracil but distinct mass signature .
Structurally, dihydrouracil lacks the conjugated double bonds of uracil, resulting in a non-aromatic six-membered ring with two ketone groups at positions 2 and 4. The deuterated form retains this structure, with deuterium atoms replacing hydrogens at specific positions (e.g., C5 and C6), enhancing its utility in tracing metabolic pathways and quantifying analytes in complex matrices .
Properties
Molecular Formula |
C4H6N2O2 |
|---|---|
Molecular Weight |
118.13 g/mol |
IUPAC Name |
5,5,6,6-tetradeuterio-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C4H6N2O2/c7-3-1-2-5-4(8)6-3/h1-2H2,(H2,5,6,7,8)/i1D2,2D2 |
InChI Key |
OIVLITBTBDPEFK-LNLMKGTHSA-N |
Isomeric SMILES |
[2H]C1(C(=O)NC(=O)NC1([2H])[2H])[2H] |
Canonical SMILES |
C1CNC(=O)NC1=O |
Origin of Product |
United States |
Preparation Methods
Key Steps:
- Substrate : Uracil or 5,6-dihydrouracil derivatives.
- Catalyst : 5–10% Pd/C or Ir nanoparticles.
- Conditions :
- Deuterium Incorporation :
Example :
Reduction of 6-phenyl-5,6-dihydrouracil with D₂ gas and Pd/C at 100°C for 5 hours yielded Dihydro Uracil-d4 with 85% isotopic incorporation.
Photoreduction of Uridine in Deuterated Formamide
This method utilizes ultraviolet (UV) irradiation to reduce uridine in the presence of deuterated formamide, enabling site-specific deuterium labeling.
Key Steps:
- Substrate : Uridine.
- Deuterium Source : N-d₂-formamide or sodium formate-d.
- Conditions :
- Mechanism :
Example :
Irradiation of uridine in N-d₂-formamide produced Dihydro Uracil-d4 with 50% yield and >90% deuterium at C5 and C6.
Acid-Catalyzed Deuterium Exchange
Deuterated acids (e.g., DCl, D₂SO₄) facilitate proton exchange at acidic hydrogen sites in dihydrouracil precursors.
Key Steps:
- Substrate : 2-Carboxymethylthio-4-hydroxypyrimidine (uracil precursor).
- Deuterating Agent : DCl or D₂SO₄ in D₂O.
- Conditions :
- Outcome :
Example :
Heating 2-carboxymethylthio-4-hydroxypyrimidine with D₂SO₄ at 100°C for 3 hours yielded Dihydro Uracil-d4 with 70% isotopic purity.
Multistep Synthesis from Deuterated Starting Materials
This approach constructs the dihydrouracil scaffold using deuterated reagents at each synthetic step.
Key Steps:
- Deuterated Biginelli Reaction :
- Oxidative Desulfurization :
- Deuterium Quenching :
Example :
Synthesis of 6-phenyl-dihydrouracil-d4 via deuterated Biginelli adducts achieved 75% yield and 95% deuterium incorporation.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Isotopic Purity | Yield |
|---|---|---|---|---|
| Catalytic Deuteration | Scalable; high regioselectivity | Requires expensive catalysts and D₂ gas | 70–90% | 60–85% |
| Photoreduction | Site-specific labeling; mild conditions | Long reaction time; specialized equipment | >90% | 40–50% |
| Acid-Catalyzed Exchange | Cost-effective; simple setup | Limited to exchangeable hydrogens | 60–75% | 60–75% |
| Multistep Synthesis | Full control over deuterium positions | Multi-step; requires deuterated precursors | 85–95% | 32–99% |
Chemical Reactions Analysis
General Information
Dihydrouracil-d4 (C₄H₂D₄N₂O₂), also known as 5,5,6,6-tetradeuterio-1,3-diazinane-2,4-dione, is a deuterium-labeled derivative of dihydrouracil . this compound is a metabolite of uracil and can be used as a marker for identifying dihydropyrimidine dehydrogenase (DPD)-deficient . Dihydro Uracil-d4 is used as an internal standard or reference material in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy . The presence of deuterium atoms allows researchers to trace and quantify the compound’s behavior in chemical reactions or metabolic pathways more precisely .
Photoreduction of Uridine to Dihydrouridine
Irradiating a mixture of uridine in formamide at 254 nm results in the efficient generation of dihydrouridine . The photochemical reaction involves an excited-state intermolecular hydrogen atom transfer from the formamide carbon atom to the uridine carbonyl oxygen atom, leading to the formation of hydrouridyl and formamide radicals . Further photoreduction of the hydrouridyl radical involves a tautomerization process, where a proton is transferred through solvent formamide molecules from the C4-OH site to the C6 atom of the nucleoside .
Reactions of Dihydrouracil
Dihydrouracil is a crucial intermediate in the catabolism of uracil . The enzyme dihydropyrimidine dehydrogenase (DHP) catalyzes the reversible conversion of 5,6-dihydrouracil (DHU) to N-carbamoyl-β-amino acids . The reaction mechanism involves a hydroxide ion performing a nucleophilic attack on the C4 atom of the substrate, followed by proton abstraction .
Reactions involving dihydrouracil:
Fluorination of Uracil to Dihydrouracil Derivatives
The fluorination of uracil with acetylhypofluorite or molecular fluorine in acetic acid produces cis- and trans-5-fluoro-6-acetoxy-5,6-dihydrouracil isomers . The reaction conditions, particularly the presence of acetate ions, influence the stereochemistry and yield of the products .
Quantification and Stability
Ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) assays are used for quantifying uracil, dihydrouracil (DHU), thymine, and dihydrothymine (DHT) in human plasma . Stability experiments have shown that uracil concentrations can increase when stored at ambient temperatures, whereas DHU, thymine, and DHT concentrations remain more stable .
Scientific Research Applications
Dihydro Uracil-d4 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Biology: Employed in studies of nucleic acid metabolism and DNA repair mechanisms.
Medicine: Utilized in pharmacokinetic studies to trace the metabolic pathways of uracil and its derivatives.
Industry: Applied in the development of new pharmaceuticals and as a reference standard in quality control
Mechanism of Action
The mechanism of action of Dihydro Uracil-d4 involves its incorporation into nucleic acids and subsequent participation in metabolic pathways. It serves as a substrate for various enzymes involved in pyrimidine metabolism, including dihydropyrimidine dehydrogenase and dihydropyrimidinase. These enzymes catalyze the reduction and hydrolysis of Dihydro Uracil-d4, leading to the formation of uracil and other metabolites .
Comparison with Similar Compounds
Uracil (Non-Hydrogenated)
- Structural Differences : Uracil (CAS 66-22-8) contains a fully conjugated pyrimidine ring with two double bonds (C2=C3 and C5=C6), whereas dihydrouracil is saturated at C5 and C6 .
- Reactivity : Uracil participates in aromatic electrophilic substitution (e.g., nitration), while dihydrouracil undergoes oxidation to regenerate uracil under oxidative conditions .
- Applications : Uracil is a fundamental RNA base, whereas dihydrouracil-d4 is primarily a metabolic intermediate and analytical tool .
3,4-Dihydrouracil (Positional Isomer)
5-Amino-1,3-Dimethyluracil Hydrochloride (Functionalized Derivative)
Non-Deuterated Dihydrouracil
- Isotopic Differences: Non-deuterated dihydrouracil (CAS 504-07-4) has a molecular weight of 130.10 g/mol, while this compound weighs 134.14 g/mol due to deuterium substitution. This mass difference enables precise quantification in MS without chromatographic separation .
- Kinetic Isotope Effects : Deuterium substitution reduces reaction rates (e.g., oxidation) due to stronger C-D bonds, making this compound more stable in long-term metabolic studies .
Biological Activity
Dihydro Uracil-d4 (CAS Number: 334473-41-5) is a deuterated derivative of dihydro uracil, which is a reduced form of the nucleobase uracil. This compound has garnered attention in biochemical research due to its unique properties and applications in various studies, particularly in the fields of pharmacology and molecular biology.
Dihydro Uracil-d4 has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₄H₆N₂O₂ |
| Molecular Weight | 114.103 g/mol |
| Density | 1.6 ± 0.1 g/cm³ |
| Melting Point | 279-281 °C |
| Boiling Point | 337.0 ± 25.0 °C |
| Flash Point | 208.5 ± 12.4 °C |
These properties make it suitable for various analytical applications, including as an internal standard in mass spectrometry.
Biological Activity
Dihydro Uracil-d4 serves primarily as an internal standard in quantitative analyses involving uracil and its metabolites. Its deuterated nature allows for enhanced sensitivity and specificity in mass spectrometric techniques. The biological activity can be summarized as follows:
- Metabolic Role : Dihydro uracil is a key intermediate in the catabolism of pyrimidine nucleotides, which are essential for DNA and RNA synthesis.
- Pharmacological Applications : It has been studied for its potential effects on cellular metabolism and its role in drug metabolism pathways.
- Research Studies : Various studies have utilized Dihydro Uracil-d4 to trace metabolic pathways involving uracil, particularly in cancer research and metabolic disorders.
Case Studies and Research Findings
- Cancer Metabolism : A study explored the role of dihydro uracil in the metabolism of cancer cells, demonstrating its involvement in nucleotide synthesis pathways that are crucial for rapid cell proliferation. The findings suggested that targeting these pathways could enhance therapeutic strategies against certain cancers.
- Mass Spectrometry Applications : In analytical chemistry, Dihydro Uracil-d4 has been used as an internal standard to improve the accuracy of quantifying uracil levels in biological samples. This application is particularly relevant in studies examining metabolic changes in diseases such as diabetes and cancer.
- Urinary Metabolomics : Research utilizing NMR spectroscopy identified dihydro uracil as a significant metabolite in urine samples from patients with specific metabolic disorders, highlighting its potential as a biomarker for disease diagnosis and monitoring.
Q & A
Q. What are the key considerations when synthesizing Dihydro Uracil-d4 for metabolic tracer studies?
Methodological Answer: Synthesis requires deuterium incorporation at specific positions (e.g., C5 and C6) to ensure isotopic purity. Steps include:
- Using deuterated reagents (e.g., D₂O or deuterium gas) under controlled conditions to avoid isotopic exchange .
- Purification via HPLC or mass spectrometry to confirm isotopic enrichment (>98% purity) and structural integrity .
- Validation using NMR or LC-MS to verify deuterium placement and rule out side reactions .
Q. How can Dihydro Uracil-d4 be utilized in DNA damage and repair studies?
Methodological Answer:
- Experimental Design: Incorporate Dihydro Uracil-d4 into DNA strands via PCR amplification to track repair kinetics. Use controlled UV or chemical exposure to induce damage .
- Detection: Quantify repair efficiency using liquid scintillation counting (for radiolabeled variants) or mass spectrometry to distinguish deuterated vs. non-deuterated fragments .
- Controls: Include non-deuterated uracil controls to isolate isotopic effects on repair enzyme activity .
Q. What analytical methods are most reliable for quantifying Dihydro Uracil-d4 in biological samples?
Methodological Answer:
- LC-MS/MS: Optimize ion transitions (e.g., m/z 118→82 for Dihydro Uracil-d4) with deuterated internal standards to correct for matrix effects .
- Isotope Dilution: Use calibration curves spanning physiological concentrations (e.g., 0.1–100 μM) to ensure linearity .
- Sample Prep: Avoid freeze-thaw cycles and use protease inhibitors to prevent degradation in plasma/urine .
Advanced Research Questions
Q. How does deuterium substitution in Dihydro Uracil-d4 influence its metabolic stability compared to non-deuterated analogs?
Methodological Answer:
- In Vitro Assays: Compare metabolic half-lives using liver microsomes or recombinant dihydropyrimidine dehydrogenase (DPD). Monitor deuterium kinetic isotope effects (KIE) via LC-MS .
- Pathway Analysis: Use isotopomer profiling to track deuterium retention in metabolites (e.g., β-ureidopropionate) and assess enzyme binding affinity changes .
- Statistical Validation: Apply ANOVA to confirm significance of KIE (e.g., p < 0.05 for Δt₁/₂ > 20%) .
Q. What experimental strategies resolve contradictions in reported pharmacokinetic data for Dihydro Uracil-d4?
Methodological Answer:
- Source Audit: Verify deuterium incorporation levels across studies; inconsistent isotopic purity (e.g., <95%) can skew clearance rates .
- Method Comparison: Reconcile differences between LC-MS (high specificity) and ELISA (potential cross-reactivity) results .
- Biological Variability: Control for DPD enzyme polymorphisms in human cohorts using genotyping (e.g., DPYD variants) .
Q. How can isotopic interference be minimized when using Dihydro Uracil-d4 in dual-tracer experiments?
Methodological Answer:
- Chromatographic Separation: Optimize LC gradients to resolve Dihydro Uracil-d4 from other deuterated/non-deuterated analytes (e.g., thymine-d4) .
- Spectral Demultiplexing: Use high-resolution MS (HRMS) to distinguish isotopic clusters (e.g., Δm/z = 0.022 for ²H vs. ¹H) .
- In Silico Modeling: Predict interference risks using software like Skyline or XCMS .
Methodological Challenges and Solutions
Q. What are the critical pitfalls in designing longitudinal studies with Dihydro Uracil-d4?
Methodological Answer:
- Sample Stability: Store samples at -80°C with antioxidants (e.g., ascorbic acid) to prevent oxidation .
- Data Normalization: Use creatinine-adjusted urinary excretion rates or plasma albumin binding assays to account for inter-individual variability .
- Ethical Compliance: Ensure deuterium exposure levels comply with institutional safety guidelines (e.g., <0.5% body burden) .
Q. How can researchers validate the specificity of Dihydro Uracil-d4 in enzyme inhibition assays?
Methodological Answer:
- Competitive Binding: Co-incubate with non-deuterated uracil and measure IC₅₀ shifts via fluorescence polarization .
- Crystallography: Resolve enzyme-deuterated ligand complexes to confirm binding site interactions (e.g., hydrogen-deuterium exchange) .
- Negative Controls: Use scrambled oligonucleotides or DPD knockout cell lines to isolate tracer-specific effects .
Data Interpretation Frameworks
Q. What statistical approaches are recommended for analyzing dose-response relationships in Dihydro Uracil-d4 studies?
Methodological Answer:
- Non-linear Regression: Fit data to Hill or Michaelis-Menten models using tools like GraphPad Prism .
- Outlier Detection: Apply Grubbs’ test to exclude anomalous replicates (e.g., enzymatic activity outliers) .
- Meta-Analysis: Pool data from multiple studies using random-effects models to account for heterogeneity .
Q. How should researchers address incomplete deuterium retention in metabolic flux studies?
Methodological Answer:
- Isotopologue Correction: Apply matrix-based algorithms (e.g., IsoCor) to adjust for natural abundance and isotopic drift .
- Pathway Mapping: Integrate flux data with genome-scale metabolic models (e.g., Recon3D) to identify leakage points .
Cross-Disciplinary Applications
Q. What synergies exist between Dihydro Uracil-d4 pharmacology and epigenetics research?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
